

# Spectroscopic Profile of 4-Bromo-3-methoxyaniline: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-3-methoxyaniline

Cat. No.: B105682

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-3-methoxyaniline** (CAS No. 19056-40-7), a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules.<sup>[1][2]</sup> This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic data and experimental protocols to support their research and development activities.

## Chemical Structure and Properties

**4-Bromo-3-methoxyaniline** is a substituted aniline with the molecular formula C<sub>7</sub>H<sub>8</sub>BrNO and a molecular weight of 202.05 g/mol.<sup>[3]</sup> The structure features a bromine atom at the 4-position and a methoxy group at the 3-position of the aniline ring.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Bromo-3-methoxyaniline**.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **4-Bromo-3-methoxyaniline**<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.1	d	1H	Ar-H
6.31	s	1H	Ar-H
6.1	d	1H	Ar-H
5.27	bs	2H	-NH <sub>2</sub>
3.72	s	3H	-OCH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>, Instrument: 400 MHz[1]

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

At the time of this publication, specific experimental <sup>13</sup>C NMR data for **4-Bromo-3-methoxyaniline** was not publicly available in the searched databases.

## Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum of **4-Bromo-3-methoxyaniline** has been recorded.[4] While the full spectrum is not provided here, the key functional group absorptions are expected in the following regions:

Table 2: Expected IR Absorption Regions for **4-Bromo-3-methoxyaniline**

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
N-H Stretch (amine)	3300-3500
C-H Stretch (aromatic)	3000-3100
C-H Stretch (methyl)	2850-2960
C=C Stretch (aromatic)	1450-1600
C-O Stretch (ether)	1000-1300
C-Br Stretch	500-600

## Mass Spectrometry (MS)

Detailed experimental mass spectrometry data, including fragmentation patterns for **4-Bromo-3-methoxyaniline**, is not readily available in the public domain. The expected molecular ion peaks would show a characteristic isotopic pattern due to the presence of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio).

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic amines like **4-Bromo-3-methoxyaniline**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **4-Bromo-3-methoxyaniline**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- The  $^1\text{H}$  NMR spectrum was recorded on a 400 MHz spectrometer.[\[1\]](#)
- Standard acquisition parameters for proton NMR are used, including an appropriate number of scans to achieve a good signal-to-noise ratio.

### Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation and Data Acquisition:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid **4-Bromo-3-methoxyaniline** onto the center of the ATR crystal.

- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.[\[4\]](#)

## Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

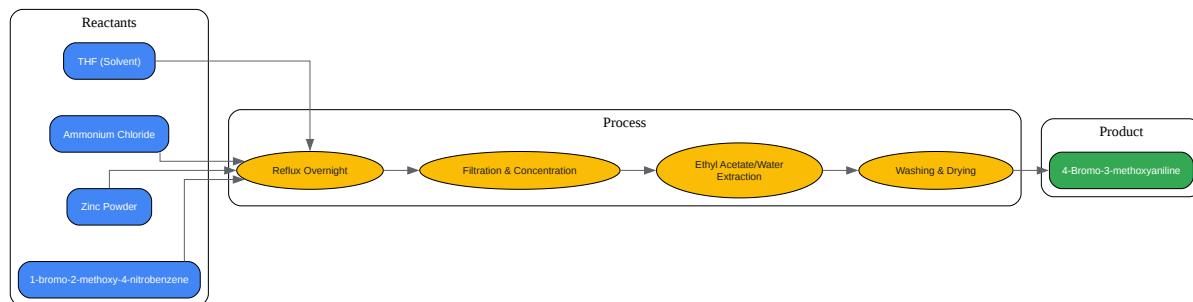
- Prepare a dilute solution of **4-Bromo-3-methoxyaniline** in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition:

- Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .
- The presence of bromine will result in two major molecular ion peaks with a mass difference of approximately 2 Da and a near 1:1 intensity ratio.

## Synthesis Workflow

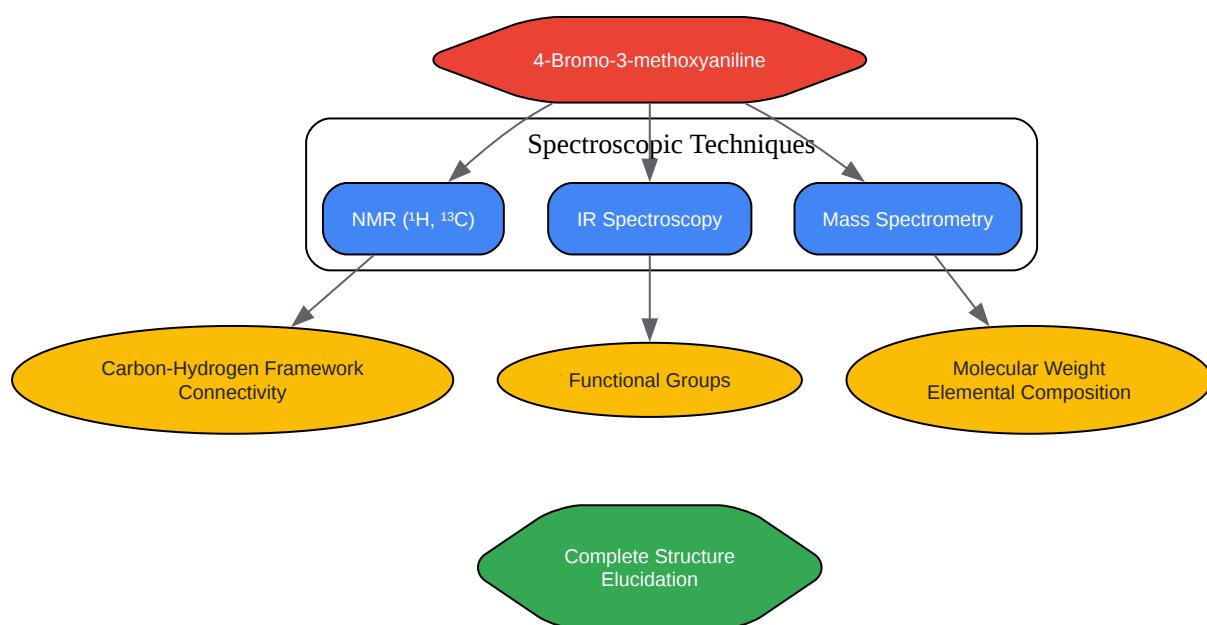
The synthesis of **4-Bromo-3-methoxyaniline** can be achieved through the reduction of 1-bromo-2-methoxy-4-nitrobenzene.[\[1\]](#)

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Caption: Synthesis of **4-Bromo-3-methoxyaniline**.

## Logical Relationship of Spectroscopic Analysis

The combination of different spectroscopic techniques provides a comprehensive characterization of the molecule.



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Caption: Spectroscopic analysis workflow.

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